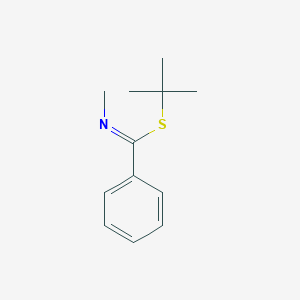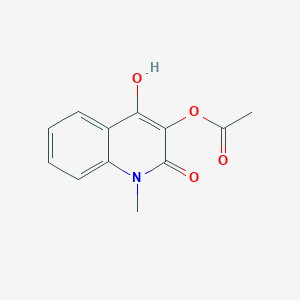
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, including anti-inflammatory properties . It is a member of the 4-hydroxy-2-quinolones family, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate typically involves the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by treatment with sodium methylate in methanol . This reaction usually results in a mixture of quinoline and benzazepine derivatives, which can be separated through base hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce hydroquinoline derivatives .
Scientific Research Applications
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . The compound forms hydrogen bonds with its targets, stabilizing the interaction and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.
4-Hydroxy-1,2-dihydroquinoline-3-carboxylic acids: Known for their analgesic properties.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids: Similar in structure but with different substituents.
Uniqueness
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetate is unique due to its specific acetate group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
90061-44-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(4-hydroxy-1-methyl-2-oxoquinolin-3-yl) acetate |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-10(15)8-5-3-4-6-9(8)13(2)12(11)16/h3-6,15H,1-2H3 |
InChI Key |
BVCAGXNYRPLJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
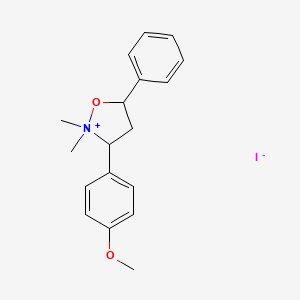
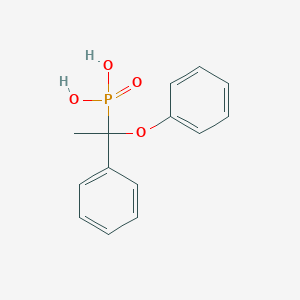
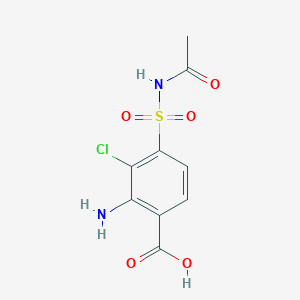
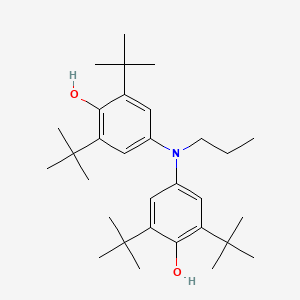
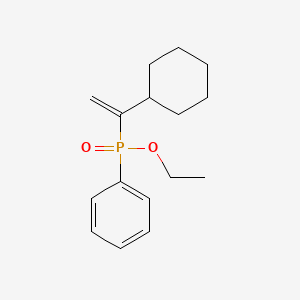
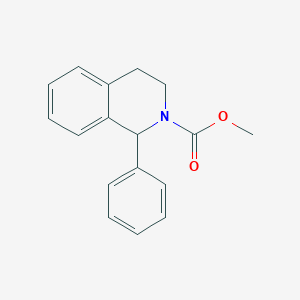
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
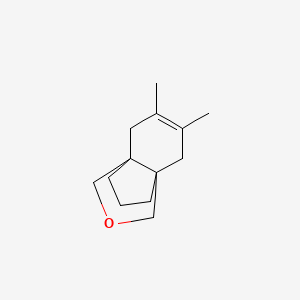

![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)
![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
